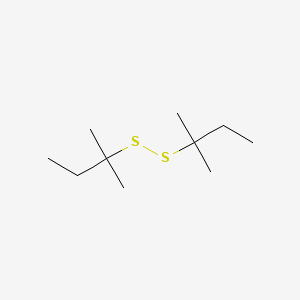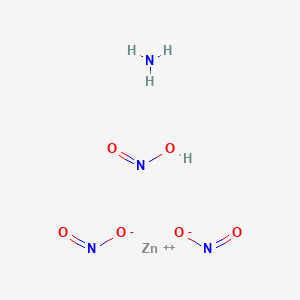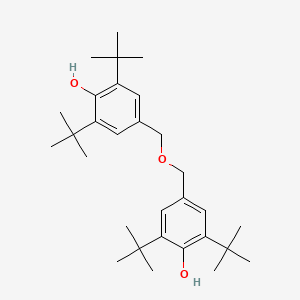
3,5-Di-tert-butyl-4-hydroxybenzyläther
Übersicht
Beschreibung
3,5-Di-tert-butyl-4-hydroxybenzaldehyde is employed as an OLED material and is also used as a pharmaceutical intermediate . The derivatives of this compound possess equipotent anti-inflammatory activities to indomethacin .
Molecular Structure Analysis
The molecular formula of 3,5-di-tert-Butyl-4-hydroxybenzyl ether is C30H46O3 . The molecular weight is 454.6844 . The IUPAC name is 2,6-di tert -butyl-4- [ (3,5-di tert -butyl-4-hydroxyphenyl)methoxymethyl]phenol .Wissenschaftliche Forschungsanwendungen
Pharmazeutischer Sekundärstandard
3,5-Di-tert-butyl-4-hydroxybenzyläther wird als Pharmazeutischer Sekundärstandard . Er ist ein zertifiziertes Referenzmaterial und eignet sich für den Einsatz in verschiedenen analytischen Anwendungen, einschließlich, aber nicht beschränkt auf Pharma-Freigabeprüfungen, Pharma-Methodenentwicklung für qualitative und quantitative Analysen, Lebens- und Getränkequalitätskontrollprüfungen und andere Kalibrierungsanforderungen .
Synthese neuer Phosphonamidate
Diese Verbindung wird bei der Synthese neuer Phosphonamidate verwendet, die sterisch gehinderte phenolische und N-heterocyclische Fragmente enthalten . Die Synthese basiert auf der Reaktion von O-Alkyl-3,5-di-tert-butyl-4-hydroxybenzylchlorphosphonaten mit aliphatischen Aminen .
Herstellung von Antitumor-Arzneimitteln
Sterisch gehinderte Phenole stellen eine Klasse bekannter phenolischer Antioxidantien dar, die die Prozesse der Lipidperoxidation verlangsamen, den oxidativen Stress des Körpers reduzieren und auch in der Lage sind, hochreaktive DNA-alkylierende Chinonmethide zu bilden . Dies macht sie zu vielversprechenden Wirkstoffen bei der Entwicklung von Antitumor-Arzneimitteln mit gezielter Wirkung .
Entwicklung verbesserter antiviraler Medikamente
Die Aufnahme von Phosphor- oder Phosphonamidatfragmenten ist eine Prodrug-Strategie zur Herstellung von anionischen Phosphat- oder Phosphonat-haltigen Arzneimitteln mit einem besseren Gleichgewicht zwischen Effizienz, Selektivität und Permeabilität . Dieser Ansatz wurde bei der Entwicklung verbesserter antiviraler Medikamente verwendet .
Synthese von biologisch abbaubaren Polyazomethin-Hydrogelen
This compound kann als Ausgangsmaterial zur Synthese von biologisch abbaubaren Polyazomethin-Hydrogelen verwendet werden, indem es durch eine oxidative Polymerisationsreaktion mit Melamin umgesetzt wird .
Synthese von Antistress-Wirkstoffen
This compound wurde bei der Synthese von Antistress-Wirkstoffen verwendet . Es wird als pharmazeutisches Zwischenprodukt verwendet .
Wirkmechanismus
Target of Action
It’s structurally similar compound, 3,5-di-tert-butyl-4-hydroxybenzoic acid, is known to be a metabolite of butylated hydroxytoluene
Mode of Action
A related compound, 3,5-di-tert-butyl-4-hydroxybenzyl acetate, undergoes solvolysis in alcohol solutions, forming an intermediate 2,6-di-tert-butyl-4-methylene-1-benzoquinone . This intermediate further reacts with a molecule of the alcohol . The exact interaction of 3,5-di-tert-Butyl-4-hydroxybenzyl ether with its targets and the resulting changes are subjects of ongoing research.
Action Environment
It is known that the compound is harmful to aquatic environments and should be prevented from contacting groundwater, waterways, or sewage systems .
Biochemische Analyse
Biochemical Properties
3,5-di-tert-Butyl-4-hydroxybenzyl ether plays a significant role in biochemical reactions due to its antioxidant activity. It interacts with various enzymes, proteins, and other biomolecules to prevent oxidative damage. The compound is known to interact with enzymes such as superoxide dismutase and catalase, enhancing their activity to neutralize reactive oxygen species. Additionally, 3,5-di-tert-Butyl-4-hydroxybenzyl ether can bind to proteins, protecting them from oxidative modifications and maintaining their functional integrity .
Cellular Effects
3,5-di-tert-Butyl-4-hydroxybenzyl ether exerts several effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and oxidative stress responses. Furthermore, 3,5-di-tert-Butyl-4-hydroxybenzyl ether can enhance cellular metabolism by promoting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 3,5-di-tert-Butyl-4-hydroxybenzyl ether involves its ability to scavenge free radicals and inhibit oxidative reactions. The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing lipid peroxidation and DNA damage. Additionally, 3,5-di-tert-Butyl-4-hydroxybenzyl ether can inhibit the activity of pro-oxidant enzymes such as NADPH oxidase, reducing the production of reactive oxygen species. These interactions at the molecular level contribute to the compound’s overall antioxidant effect .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-di-tert-Butyl-4-hydroxybenzyl ether can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or prolonged UV radiation. Long-term studies have shown that 3,5-di-tert-Butyl-4-hydroxybenzyl ether can maintain its antioxidant activity for extended periods, although its efficacy may decrease over time due to gradual degradation .
Dosage Effects in Animal Models
The effects of 3,5-di-tert-Butyl-4-hydroxybenzyl ether vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as reducing oxidative stress and improving overall health. At high doses, 3,5-di-tert-Butyl-4-hydroxybenzyl ether can exhibit toxic effects, including liver damage and disruption of normal metabolic processes. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing adverse effects .
Transport and Distribution
Within cells and tissues, 3,5-di-tert-Butyl-4-hydroxybenzyl ether is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, 3,5-di-tert-Butyl-4-hydroxybenzyl ether can accumulate in specific tissues, such as the liver and adipose tissue, where it exerts its antioxidant effects. Understanding the transport and distribution of 3,5-di-tert-Butyl-4-hydroxybenzyl ether is essential for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 3,5-di-tert-Butyl-4-hydroxybenzyl ether plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as mitochondria and the endoplasmic reticulum, where it can exert its antioxidant effects. Post-translational modifications and targeting signals may direct 3,5-di-tert-Butyl-4-hydroxybenzyl ether to these compartments, enhancing its efficacy in protecting cells from oxidative damage .
Eigenschaften
IUPAC Name |
2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methoxymethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-27(2,3)21-13-19(14-22(25(21)31)28(4,5)6)17-33-18-20-15-23(29(7,8)9)26(32)24(16-20)30(10,11)12/h13-16,31-32H,17-18H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCZIOQRLAPHDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)COCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064505 | |
| Record name | Phenol, 4,4'-[oxybis(methylene)]bis[2,6-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6922-60-7 | |
| Record name | Bis(3,5-di-tert-butyl-4-hydroxybenzyl) ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6922-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ionox 201 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006922607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4,4'-[oxybis(methylene)]bis[2,6-bis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4,4'-[oxybis(methylene)]bis[2,6-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DI-(3,5-DI-TERT-BUTYL-4-HYDROXYBENZYL)ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S04S1T5AZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



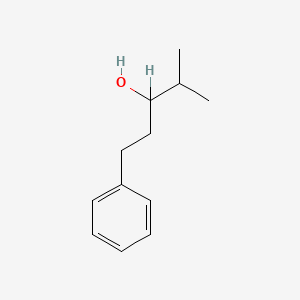
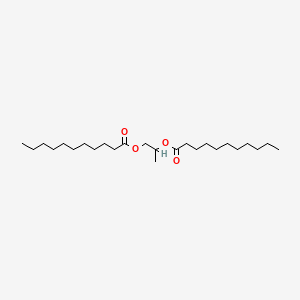
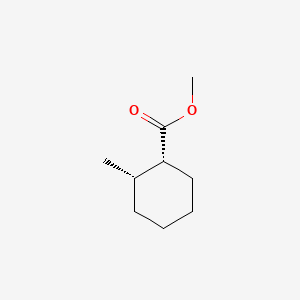
![2,5-Cyclohexadien-1-one, 4-[[4-(phenylamino)phenyl]imino]-](/img/structure/B1620398.png)

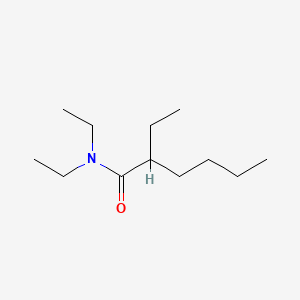
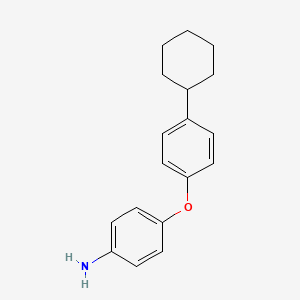
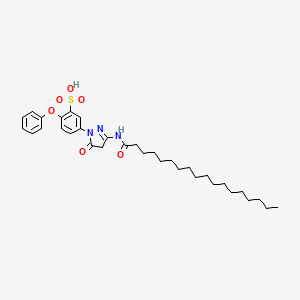

![N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]-2-hydroxyethyl]glycine](/img/structure/B1620408.png)

